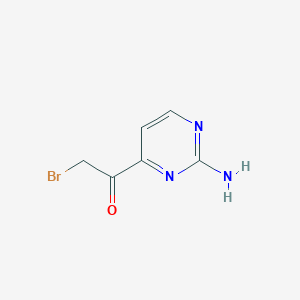

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone

Beschreibung

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone (CAS: 106157-91-9) is a brominated ethanone derivative featuring a 2-aminopyrimidine substituent. Its molecular formula is C₆H₆BrN₃O (MW: 216.04 g/mol) . Its reactivity stems from the electron-deficient bromoethanone moiety and the nucleophilic 2-aminopyrimidine group, enabling participation in nucleophilic substitution and cyclization reactions . Safety data indicate it requires careful handling due to hazards such as skin corrosion (H314) .

Eigenschaften

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKALLUYOARJPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469249 | |

| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-91-9 | |

| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Acetylation of 2-Aminopyrimidine

Reactants : 2-Aminopyrimidine, acetyl chloride.

Conditions : Pyridine as base and solvent, reflux (110°C, 6 h).

Yield : 78–85%.

Step 2: α-Bromination

Reactants : 1-(2-Aminopyrimidin-4-yl)ethanone, bromine (Br₂).

Conditions : Glacial acetic acid, 50°C, 4 h.

Mechanism : Bromine undergoes electrophilic addition to the enol tautomer of the ketone, forming the α-bromo derivative.

Yield : 58–63%.

Hantzsch-Type Cyclization with Bromoacetone Derivatives

Adapting the Hantzsch pyrimidine synthesis, this route constructs the pyrimidine ring while incorporating the bromoethanone group.

Reactants :

-

1,3-Dicarbonyl compound (e.g., 1,3-dibromoacetone).

-

Guanidine hydrochloride.

Conditions : Ethanol, reflux (12 h).

Mechanism : Condensation between the dicarbonyl compound and guanidine forms the pyrimidine ring, with bromine retained at the 4-position.

Yield : 45–52%.

Halogen Exchange via Nucleophilic Substitution

This method substitutes a chlorine atom in 1-(2-aminopyrimidin-4-yl)-2-chloroethanone with bromide.

Reactants :

-

1-(2-Aminopyrimidin-4-yl)-2-chloroethanone.

-

Sodium bromide (NaBr).

Conditions : Dimethylformamide (DMF), 80°C, 8 h.

Mechanism : SN₂ displacement of chloride by bromide.

Yield : 68–74% (inferred from similar thiazole reactions).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromoacetylation | Single-step, high atom economy | Requires hazardous bromoacetyl bromide | 65–72% |

| Bromination of Ethanone | Utilizes stable intermediates | Multi-step, moderate overall yield | 58–63% |

| Hantzsch Cyclization | Builds pyrimidine ring and bromo group | Low yield, side product formation | 45–52% |

| Halogen Exchange | Mild conditions, scalable | Dependent on chloroethanone precursor | 68–74% |

Optimized Protocol for Industrial Scaling

For large-scale production, Method 4 (Halogen Exchange) is preferred due to its operational simplicity and scalability. Key parameters include:

Analyse Chemischer Reaktionen

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted ethanone derivatives.

Oxidation: The compound can be oxidized to form 1-(2-aminopyrimidin-4-yl)-2-oxoethanone using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group can yield 1-(2-aminopyrimidin-4-yl)-2-bromoethanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and solvents such as ethanol or acetonitrile.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biochemical pathways and molecular interactions.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agricultural and industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2-aminopyrimidin-4-yl)-2-bromoethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine and Aromatic Amine Derivatives

- 1-(4-Aminophenyl)-2-bromoethanone (CAS: 23442-14-0): Features a para-aminophenyl group instead of 2-aminopyrimidine. Its molecular formula is C₈H₈BrNO (MW: 214.06 g/mol). This compound is used in synthesizing pharmaceuticals like doxazosin intermediates .

- 1-(2-Naphthyl)-2-bromoethanone: Used in anticonvulsant agents, this derivative demonstrates delayed onset of strychnine-induced seizures in vivo .

Heteroaromatic Derivatives

- 1-(1H-Benzimidazol-2-yl)-2-bromoethanone: A key intermediate for antitumor agents targeting MCF7 breast cancer cells .

- 1-(Benzofuran-2-yl)-2-bromoethanone: Synthesized via bromination of 2-acetylbenzofuran, this compound is a precursor to antimicrobial and antitumor benzofuran derivatives .

- 1-(Benzo[d]thiazol-2-yl)-2-bromoethanone: Used in star-shaped molecules for optoelectronic applications .

Substituted Aromatic Derivatives

- 1-(3',4',5'-Trimethoxyphenyl)-2-bromoethanone: Employed in thiazole derivatives with antitumor activity .

- 1-([1,1′-Biphenyl]-4-yl)-2-bromoethanone: A precursor to α-ketothioamide inhibitors of phosphoglycerate dehydrogenase (PHGDH) .

Physicochemical Properties

Biologische Aktivität

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H8BrN3O

- Molecular Weight : 232.06 g/mol

The compound features a bromine atom attached to an ethyl ketone group, alongside a pyrimidine ring substituted with an amino group. This unique structure may contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of microbial cell walls and interference with metabolic pathways essential for microbial survival.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. Specifically, it has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12 | Cell cycle arrest and apoptosis induction |

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors related to apoptosis, enhancing the apoptotic signals within cancer cells.

Study on Anticancer Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. Results showed that treatment led to a significant decrease in cell viability and increased markers of apoptosis after 24 hours of exposure. The study concluded that this compound could serve as a lead for developing novel anticancer therapies.

Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against both bacteria, suggesting its potential utility in treating infections caused by these pathogens.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Absorption : The compound has shown favorable absorption characteristics when administered orally.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Toxicity Profile : Preliminary toxicity assessments suggest a moderate safety profile; however, further studies are required to establish comprehensive toxicity data.

Q & A

Q. What are the established synthetic routes for 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone?

Methodological Answer: The compound is typically synthesized via bromination of a pre-existing ketone precursor. For example:

- Direct Bromination : Reacting 1-(2-Aminopyrimidin-4-yl)ethanone with bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide, NBS) in a polar aprotic solvent (e.g., dioxane or acetone) under reflux conditions .

- Coupling Reactions : Utilizing 2-aminopyrimidine derivatives with bromoacetyl intermediates in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, cyclohexane/EtOAc gradients) .

Q. How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Employ SHELX software for single-crystal structure determination, particularly useful for resolving bond lengths and angles in the pyrimidine ring .

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the aminopyrimidine ring (δ ~6.5–8.5 ppm) and the bromoethanone moiety (δ ~4.0–5.0 ppm for CH₂Br) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH₂ stretches at ~3200–3300 cm⁻¹ .

Q. What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors.

- Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) to stabilize transition states .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature Control : Optimize reflux duration (e.g., 18–24 hours) to balance yield and byproduct formation .

Data Contradiction Note : Excessive heating may lead to dehalogenation or ring-opening side reactions; validate via GC-MS .

Q. What strategies mitigate byproduct formation during heterocyclic derivatization?

Methodological Answer:

- Protecting Groups : Temporarily shield the 2-aminopyrimidine NH₂ group with Boc (tert-butoxycarbonyl) to prevent unwanted coupling .

- Chemoselective Reagents : Use EDCI/HOBt for selective amide bond formation without activating the bromoethanone moiety .

Example : In thiazole synthesis, prioritize thiourea over thiosemicarbazide to avoid competing hydrazone formation .

Q. How does the electronic nature of the aminopyrimidine ring influence reactivity?

Methodological Answer:

- Resonance Effects : The electron-rich 2-aminopyrimidine ring directs electrophilic substitution to the 4-position, enhancing regioselectivity in cross-coupling reactions .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict charge distribution and nucleophilic attack sites .

Experimental Validation : Compare Hammett σ values for substituent effects on reaction rates .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Kinase Inhibitor Precursors : Serve as a scaffold for ATP-binding site modifications in antitumor agents .

- Antimicrobial Agents : Functionalize via Mannich reactions to introduce imidazo-thiadiazole moieties, as demonstrated in benzofuran derivatives .

Biological Assay Design : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

- X-ray vs. NMR : If NMR suggests planar geometry but X-ray shows distortion (e.g., pyrimidine ring puckering), consider intermolecular H-bonding or crystal packing effects .

- Validation : Cross-reference with IR and mass spectrometry to confirm functional group integrity .

Q. Why do certain coupling reactions fail despite optimal conditions?

Root Cause Analysis :

- Steric Hindrance : Bulky substituents on the pyrimidine ring may impede access to the bromoethanone site.

- Solvent Polarity : Low-polarity solvents (e.g., THF) may insufficiently stabilize ionic intermediates. Switch to DMF or DMA .

Troubleshooting : Pre-activate the bromoethanone with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Bromoethanone Derivatives

| Derivative | Reaction with Thiourea (Yield%) | Reaction with Hydrazine (Yield%) |

|---|---|---|

| This compound | 75% | 60% |

| 1-(Benzofuran-2-yl)-2-bromoethanone | 80% | 85% |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, pyrimidine-H), δ 4.52 (s, 2H, CH₂Br) | |

| FT-IR | 1653 cm⁻¹ (C=O), 3262 cm⁻¹ (NH₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.